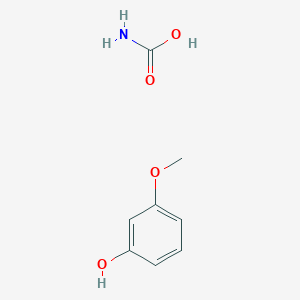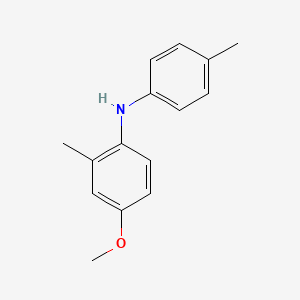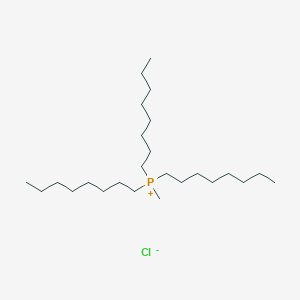
Methyl(trioctyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl(trioctyl)phosphanium chloride can be synthesized through the reaction of trioctylphosphine with methyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction is as follows:
(C8H17)3P+CH3Cl→(C8H17)3PCH3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Methyl(trioctyl)phosphanium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the phosphonium ion.
Major Products
Substitution: The major products depend on the substituting nucleophile. For example, using potassium iodide would yield methyl(trioctyl)phosphanium iodide.
Oxidation: Oxidation can lead to the formation of phosphine oxides.
科学的研究の応用
Methyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the extraction of metals and as an electrolyte in electrochemical cells.
作用機序
The mechanism by which methyl(trioctyl)phosphanium chloride exerts its effects is primarily through its ionic nature. The phosphonium ion can interact with various molecular targets, facilitating reactions or stabilizing intermediates. In biological systems, it can disrupt cell membranes or interact with proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Trioctylphosphine oxide
- Trioctylphosphine
- Tetrabutylphosphonium chloride
Uniqueness
Methyl(trioctyl)phosphanium chloride is unique due to its combination of a methyl group and trioctylphosphine, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
特性
CAS番号 |
35675-28-6 |
|---|---|
分子式 |
C25H54ClP |
分子量 |
421.1 g/mol |
IUPAC名 |
methyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C25H54P.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
HMWWZNGANFYVPX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[P+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
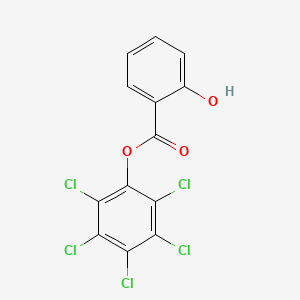
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

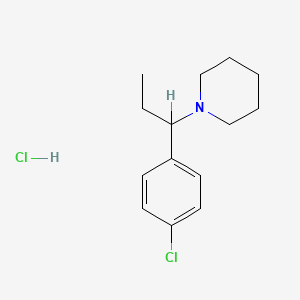
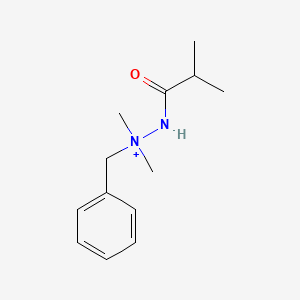
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

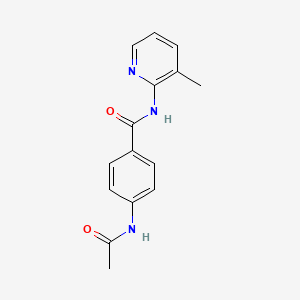

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
